Shelf-Stable at Room Temperature vs. Rapid Dimerization of Cyclopentadienone
Tetraphenylcyclopentadienone (TPCPD) is a stable, isolable solid at room temperature, in stark contrast to the unsubstituted parent compound, cyclopentadienone, which is unstable and rapidly dimerizes [1]. This stability is a direct consequence of steric shielding provided by the four bulky phenyl groups, which prevents the self-Diels-Alder reaction that plagues the parent molecule [1].
| Evidence Dimension | Room Temperature Stability (Isolability) |
|---|---|
| Target Compound Data | Stable, isolable solid; mp 219-220 °C |
| Comparator Or Baseline | Cyclopentadienone (parent compound) |
| Quantified Difference | Qualitative: stable vs. rapidly dimerizes |
| Conditions | Standard laboratory conditions |
Why This Matters
This eliminates the need for in situ generation or cryogenic storage, making TPCPD a practical, off-the-shelf reagent for synthetic workflows.
- [1] Wikipedia contributors. 'Tetraphenylcyclopentadienone.' Wikipedia, The Free Encyclopedia. https://en.wikipedia.org/wiki/Tetraphenylcyclopentadienone (accessed 2026-04-19). View Source
